molecular formula C36H35N3O4 B1672182 (2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid CAS No. 169545-27-1

(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Cat. No. B1672182
M. Wt: 573.7 g/mol
InChI Key: UZDORQWMYRRLQV-JHOUSYSJSA-N
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Description

This compound appears to be a complex organic molecule with multiple functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also has amide bonds, which are common in proteins and peptides.



Synthesis Analysis

Without specific information, it’s hard to detail the exact synthesis of this compound. However, it likely involves multiple steps, including the formation of amide bonds and the synthesis of the indole ring.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography could be used to determine its structure.



Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amide bonds might be hydrolyzed under acidic or basic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces.


Scientific Research Applications

  • Synthesis and Chemical Characterization : Research involving similar compounds focuses on the synthesis of complex organic structures. For example, the development of indole-based dynamin GTPase inhibitors highlights the critical role of the tertiary dimethylamino-propyl moiety for inhibition activity, demonstrating the compound's utility in biochemical applications (Gordon et al., 2013).

  • Material Science Applications : Some studies explore the modification of materials through the introduction of specific functional groups found in compounds like "(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid". For instance, the functional modification of polyvinyl alcohol/acrylic acid hydrogels through amine compounds for potential medical applications showcases the versatility of similar chemical structures in enhancing material properties (Aly et al., 2015).

  • Pharmaceutical Research : The structure of compounds under this category often makes them candidates for pharmaceutical research. For instance, studies on the synthesis and evaluation of bipyrazolic derivatives as corrosion inhibitors in steel suggest that similar methodologies could be applied to the development of pharmaceuticals, demonstrating the compound's utility beyond traditional chemical applications (Missoum et al., 2013).

  • Computational Chemistry and Drug Design : Research on antifungal tripeptides, using computational peptidology and conceptual density functional theory, indicates the potential of compounds with similar structures in drug design, highlighting their role in understanding chemical reactivity and bioactivity scores for new drugs (Flores-Holguín et al., 2019).

  • Corrosion Inhibition : Studies on amino acid-based imidazolium zwitterions as corrosion inhibitors for mild steel further illustrate the broad application spectrum of compounds with intricate organic structures, demonstrating their effectiveness in protecting materials (Srivastava et al., 2017).

Safety And Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, or investigating its potential applications in areas like medicine or materials science.


Please note that these are general comments and the actual properties and behaviors of this compound could vary. For a detailed analysis, specific studies or experimental data would be needed.


properties

IUPAC Name

(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N3O4/c1-23-17-24(2)19-28(18-23)35(41)39(3)33(20-25-13-15-27(16-14-25)26-9-5-4-6-10-26)34(40)38-32(36(42)43)21-29-22-37-31-12-8-7-11-30(29)31/h4-19,22,32-33,37H,20-21H2,1-3H3,(H,38,40)(H,42,43)/t32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDORQWMYRRLQV-JHOUSYSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415511
Record name IRL-2500
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

CAS RN

169545-27-1
Record name IRL-2500
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 2
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 3
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 4
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

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